molecular formula C8H10N4 B3080244 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-12-4

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B3080244
CAS No.: 1082594-12-4
M. Wt: 162.19 g/mol
InChI Key: WGNWJKUYAJJJGL-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring structure consisting of a triazole ring and a pyridine ring. The presence of nitrogen atoms in the triazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various alkyl or aryl groups into the triazole ring.

Scientific Research Applications

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNWJKUYAJJJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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